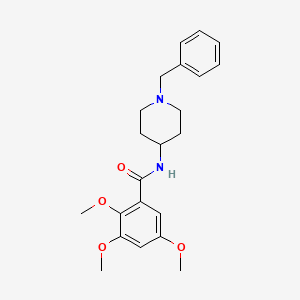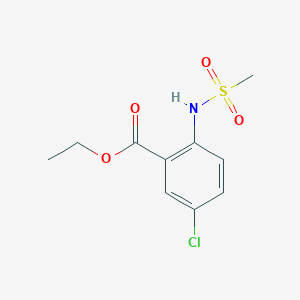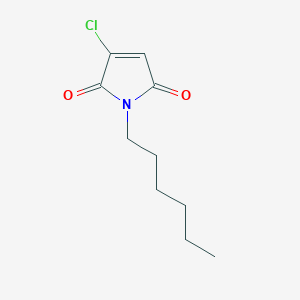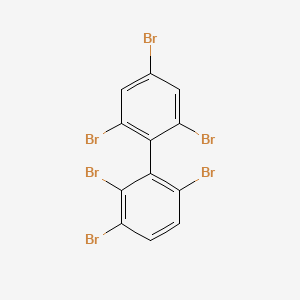
10-Methyl-1-(propan-2-YL)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-1-(propan-2-YL)-10H-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This compound is characterized by a tricyclic structure with sulfur and nitrogen atoms in the central ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1-(propan-2-YL)-10H-phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-N-methyl-N-(propan-2-yl)aniline with sulfur in the presence of a base, such as sodium hydroxide, to form the phenothiazine ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-1-(propan-2-YL)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
10-Methyl-1-(propan-2-YL)-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and antihistamine properties, as well as its potential use in treating other neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Methyl-1-(propan-2-YL)-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is known to block dopamine receptors, which helps alleviate symptoms of psychosis. Additionally, it may interact with histamine receptors, contributing to its antihistamine effects. The compound’s tricyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used primarily as an antihistamine.
Thioridazine: Known for its antipsychotic effects and structural similarity to 10-Methyl-1-(propan-2-YL)-10H-phenothiazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its pharmacological profile and chemical reactivity. The presence of the methyl and isopropyl groups on the phenothiazine ring can affect its binding affinity to receptors and its overall therapeutic efficacy.
Properties
CAS No. |
91307-95-8 |
|---|---|
Molecular Formula |
C16H17NS |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
10-methyl-1-propan-2-ylphenothiazine |
InChI |
InChI=1S/C16H17NS/c1-11(2)12-7-6-10-15-16(12)17(3)13-8-4-5-9-14(13)18-15/h4-11H,1-3H3 |
InChI Key |
PIUVLQCJSNLVJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


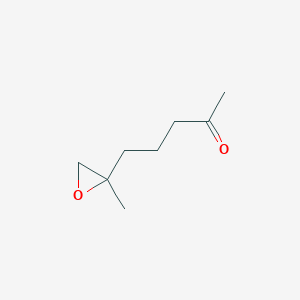
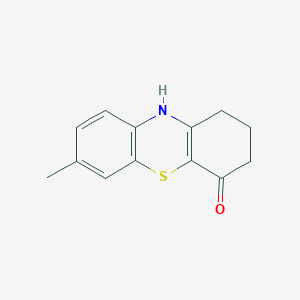
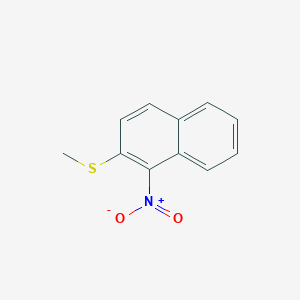
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
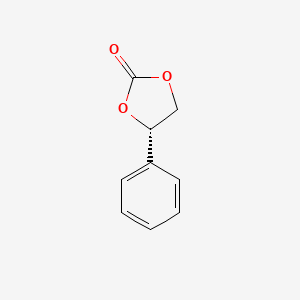
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)

![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
